1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(3,5-dimethoxyphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(3,5-dimethoxyphenyl)urea is a synthetic organic compound that belongs to the class of urea derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(3,5-dimethoxyphenyl)urea typically involves the following steps:
Formation of the tetrahydroquinoline core: This can be achieved through a Povarov reaction, where an aniline derivative reacts with an aldehyde and an alkene in the presence of an acid catalyst.
Benzoylation: The tetrahydroquinoline core is then benzoylated using benzoyl chloride in the presence of a base such as pyridine.
Urea formation: The final step involves the reaction of the benzoylated tetrahydroquinoline with 3,5-dimethoxyaniline and an isocyanate to form the desired urea derivative.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(3,5-dimethoxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydroquinoline derivatives with different substitution patterns.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce various tetrahydroquinoline derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes and interactions.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(3,5-dimethoxyphenyl)urea would depend on its specific biological target. Generally, urea derivatives can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
1-Benzoyl-3-(3,5-dimethoxyphenyl)urea: Lacks the tetrahydroquinoline core.
1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)urea: Lacks the 3,5-dimethoxyphenyl group.
3-(3,5-Dimethoxyphenyl)-1-phenylurea: Lacks the tetrahydroquinoline core and benzoyl group.
Uniqueness
1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(3,5-dimethoxyphenyl)urea is unique due to the presence of both the tetrahydroquinoline core and the 3,5-dimethoxyphenyl group, which may confer distinct biological and chemical properties compared to similar compounds.
Properties
IUPAC Name |
1-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-3-(3,5-dimethoxyphenyl)urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O4/c1-31-21-14-20(15-22(16-21)32-2)27-25(30)26-19-10-11-23-18(13-19)9-6-12-28(23)24(29)17-7-4-3-5-8-17/h3-5,7-8,10-11,13-16H,6,9,12H2,1-2H3,(H2,26,27,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGRJEOBFBFMQGG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CC=C4)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.